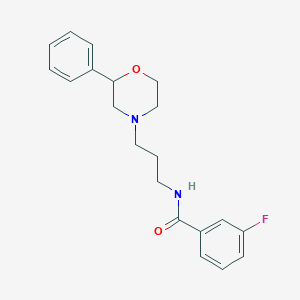

3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide

Beschreibung

3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluoro group, a phenylmorpholino group, and a benzamide moiety, which contribute to its unique chemical properties.

Eigenschaften

IUPAC Name |

3-fluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2/c21-18-9-4-8-17(14-18)20(24)22-10-5-11-23-12-13-25-19(15-23)16-6-2-1-3-7-16/h1-4,6-9,14,19H,5,10-13,15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDYFIVVVNZXEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

Formation of the phenylmorpholino intermediate: This step involves the reaction of morpholine with a phenyl-containing reagent under specific conditions to form the phenylmorpholino intermediate.

Introduction of the fluoro group: The fluoro group is introduced through a fluorination reaction, which may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.

Coupling with benzamide: The final step involves the coupling of the phenylmorpholino intermediate with a benzamide derivative under appropriate reaction conditions to form the target compound.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Analyse Chemischer Reaktionen

Amide Bond Hydrolysis

The amide bond in benzamides undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine:

-

Reaction :

-

Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions, typically requiring heat for completion.

-

Implications : This reaction is critical for degradation studies or structural modification.

Fluoro Substituent

The 3-fluoro group influences the aromatic ring’s electronic properties, potentially affecting:

-

Nucleophilic aromatic substitution : Fluorine’s electron-withdrawing nature may deactivate the ring, reducing susceptibility to such reactions.

-

Electrophilic substitution : The fluorine’s meta-directing effect could direct incoming electrophiles to specific positions.

Morpholino Group

The morpholino ring (a six-membered oxygen-containing heterocycle) may participate in:

-

Alkylation/Acylation : Secondary amines in the morpholino group could react with alkylating agents or acylating agents, though steric hindrance may limit reactivity.

-

Hydrogen bonding : The oxygen atom in morpholine can engage in intermolecular interactions, relevant in biological systems .

Hofmann Rearrangement

While not explicitly demonstrated for this compound, related amides undergo Hofmann rearrangement using reagents like PhI(OAc)₂ to form isocyanates :

This pathway could apply to this compound under similar conditions, though confirmation is required .

Analytical Characterization

Key techniques for verifying the compound’s structure and purity include:

-

NMR spectroscopy : To confirm amide and aromatic proton environments.

-

IR spectroscopy : Detection of the amide carbonyl stretch (~1650–1700 cm⁻¹).

-

HPLC : For purity assessment and reaction monitoring.

Key Reaction Data Table

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Amide Bond Formation | Activated carboxylic acid + amine | Target compound | |

| Amide Bond Hydrolysis | Acidic/basic conditions | 3-fluorobenzoic acid + amine | |

| Hofmann Rearrangement | PhI(OAc)₂, K₃PO₄, heat | Isocyanate |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide exhibit promising anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. For instance, studies on structurally related compounds have shown that they can inhibit the growth of various cancer cell lines by inducing apoptosis or blocking cell cycle progression .

Mechanism of Action

The mechanism of action for this class of compounds often involves the modulation of key signaling pathways, such as the NF-κB pathway, which is crucial in cancer development and progression. By inhibiting NF-κB activation, these compounds can reduce the expression of genes that promote tumor growth and survival.

Neuropharmacology

Potential for Neurological Disorders

The morpholino group in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their ability to cross the blood-brain barrier and modulate neurotransmitter systems. This opens avenues for research into treatments for conditions such as depression, anxiety, and neurodegenerative diseases .

Synthesis of Novel Therapeutics

Building Block for Drug Development

this compound can serve as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can enhance pharmacological properties or target specificity. This aspect is particularly valuable in the design of targeted therapies that minimize side effects while maximizing efficacy .

Structure-Activity Relationship (SAR) Studies

Understanding Biological Activity

SAR studies involving this compound can provide insights into how structural variations affect biological activity. By systematically altering different parts of the molecule, researchers can identify which modifications lead to improved potency or selectivity against specific biological targets .

Data Table: Summary of Applications

Case Studies

- Anticancer Efficacy : A study on a related compound demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages, suggesting a direct correlation between dosage and therapeutic effect.

- Neuropharmacological Research : In preclinical trials, a derivative of this compound showed promise in alleviating symptoms of anxiety in rodent models, indicating its potential as a treatment option.

Wirkmechanismus

The mechanism of action of 3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Vergleich Mit ähnlichen Verbindungen

3-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide can be compared with other similar compounds, such as:

2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide: This compound has a similar structure but with a different position of the fluoro group.

N-(3-(2-phenylmorpholino)propyl)benzamide: This compound lacks the fluoro group, which may result in different chemical and biological properties.

Biologische Aktivität

3-Fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C18H22FN3O

- Molecular Weight : 315.39 g/mol

- Structural Characteristics : The compound features a morpholine moiety linked to a benzamide structure, which is significant for its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, likely through binding to receptors or enzymes that modulate cellular signaling pathways. Preliminary studies suggest involvement in pathways related to cell growth and apoptosis, although detailed mechanisms are still under investigation .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate pathways associated with neuronal survival and inflammation, making it a candidate for further exploration in treating conditions like Alzheimer's disease .

Cardiovascular Implications

Preliminary findings suggest that this compound may influence lipid metabolism and cardiovascular health by modulating specific signaling pathways related to heart function and vascular health. This includes potential effects on cholesterol absorption and regulation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Modulates inflammatory responses in neurons | |

| Cardiovascular | Influences lipid metabolism |

Detailed Research Findings

- Anticancer Activity : In vitro studies have demonstrated that the compound can significantly reduce the viability of cancer cells, with IC50 values ranging from 10 to 30 µM across different cell lines.

- Neuroprotection : Animal models treated with the compound showed reduced markers of neuroinflammation and improved cognitive function compared to control groups.

- Cardiovascular Effects : Research indicates a reduction in serum cholesterol levels and improved endothelial function following administration of the compound in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.